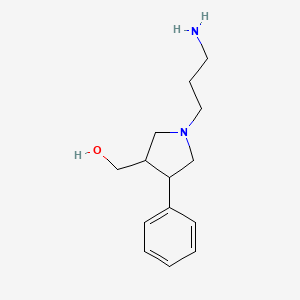
(1-(3-Aminopropyl)-4-phenylpyrrolidin-3-yl)methanol
説明
The compound is a derivative of pyrrolidine, which is a cyclic amine . The “3-Aminopropyl” part suggests the presence of a propyl chain with an amine group, and the “4-phenyl” indicates a phenyl group attached to the pyrrolidine ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving amines and carbonyl compounds . For instance, N,N’-bis(3-aminopropyl)piperazine can be prepared by the reaction of N,N’-bis(3-aminopropyl)piperazine with 4-chloro- and 4-cyanobenzaldehyde .Chemical Reactions Analysis
The compound likely undergoes reactions typical of amines and aromatic compounds. For example, the amine group can participate in acid-base reactions, nucleophilic substitutions, and condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Amines generally have higher boiling points than hydrocarbons of similar molar mass due to their ability to form hydrogen bonds .科学的研究の応用
Synthesis and Catalysis
The Synthesis of Phenylpyrrolidinyl-methanols : A study outlined the synthesis of compounds like (4S-phenylpyrrolidin-2R-yl)methanol via the double reduction of cyclic sulfonamide precursors. These compounds are valuable for constructing molecules where the aryl sulfonyl moiety acts as both an N-protecting group and an aryl donor, indicating potential in synthetic methodologies and drug synthesis (Evans, 2007).
Catalytic Applications : Research into tris(triazolyl)methanol-Cu(I) structures has demonstrated their effectiveness as catalysts in Huisgen 1,3-dipolar cycloadditions, showcasing the potential utility of pyrrolidinyl-methanol derivatives in catalysis. The study highlights the importance of such compounds in promoting reactions under mild conditions, compatible with free amino groups (Ozcubukcu et al., 2009).
Chiral Catalysis : The synthesis of chiral β-amino alcohols from compounds like (S)-2-indoline carboxylic acid, which shares functional similarities with the aminopropyl-phenylpyrrolidinyl structure, was developed for the borane reduction of prochiral ketones. This indicates the potential of structurally related compounds in enantioselective synthesis and catalysis (Martens et al., 1992).
Material and Molecular Science
Molecular Synthesis : A study on the preparation of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol showcases the versatility of methanol derivatives in synthesizing biomimetic chelating ligands. This suggests potential routes for synthesizing complex organic molecules that could be explored with (1-(3-Aminopropyl)-4-phenylpyrrolidin-3-yl)methanol (Gaynor et al., 2023).
Chemical Analysis and Physical Properties : Research involving the analysis of methanol in the presence of ethanol using hybrid capillary electrophoresis highlights the importance of methanol and its derivatives in analytical chemistry, potentially extending to the analysis and separation of complex mixtures involving pyrrolidinyl-methanol derivatives (Santos et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
[1-(3-aminopropyl)-4-phenylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c15-7-4-8-16-9-13(11-17)14(10-16)12-5-2-1-3-6-12/h1-3,5-6,13-14,17H,4,7-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZWHHLUMFVWQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CCCN)C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


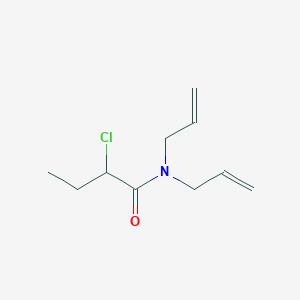
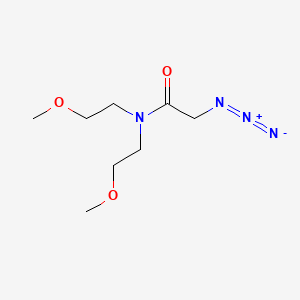
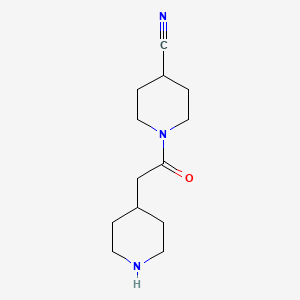
![6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine](/img/structure/B1479083.png)
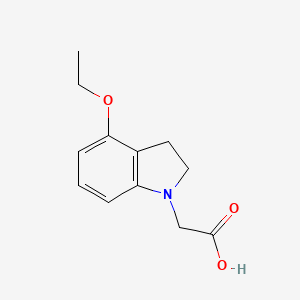
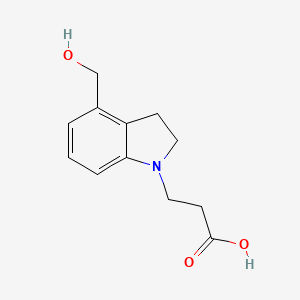
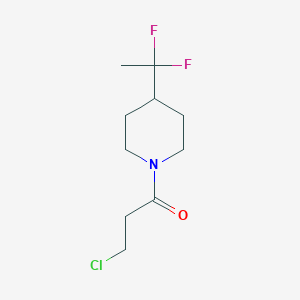
![2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1479090.png)
![4-Methoxy-1-oxa-9-azaspiro[5.5]undecane-9-carboximidamide](/img/structure/B1479093.png)
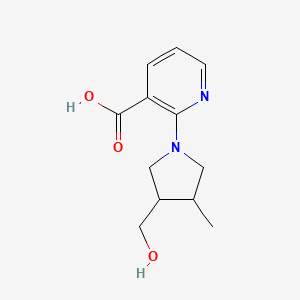
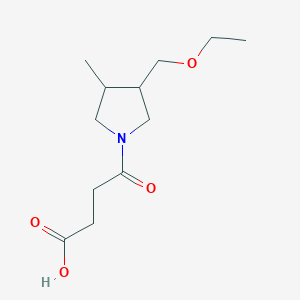
![2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1479098.png)
![5-(3-aminopropyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479099.png)
![2-ethyl-5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479100.png)
